2,2-Dimethyloctan-3-amine

Description

Contextual Significance within Amine Chemistry

Amines are a fundamental class of organic compounds that are typically basic and nucleophilic. However, the reactivity of an amine can be significantly modulated by the steric environment surrounding the nitrogen atom. In the case of 2,2-dimethyloctan-3-amine, the bulky tert-butyl group adjacent to the amine functionality physically obstructs the nitrogen's lone pair of electrons. This steric shielding has several important consequences:

Reduced Nucleophilicity: While the amine remains basic, its ability to act as a nucleophile and participate in substitution or addition reactions is greatly diminished. This allows it to function as a selective base, deprotonating acidic protons without engaging in unwanted side reactions.

Influence on Reaction Mechanisms: The presence of a sterically demanding amine can direct the stereochemical outcome of a reaction or favor a particular reaction pathway over another. This makes it a valuable tool for chemists seeking to control the formation of specific products.

The study of sterically hindered amines like this compound provides valuable insights into the interplay of electronic and steric effects in chemical reactions.

Research Rationale and Scope

The primary rationale for investigating this compound stems from its potential applications as a specialized reagent in organic synthesis. Research in this area is often focused on the following:

Development of Novel Synthetic Methodologies: Exploring its use as a non-nucleophilic base in elimination reactions, enolate formation, and other base-mediated transformations.

Asymmetric Synthesis: Given its chiral nature, derivatives of this compound could potentially be employed as chiral auxiliaries or ligands in asymmetric catalysis to induce stereoselectivity.

Mechanistic Studies: Using the compound as a probe to understand how steric hindrance influences reaction kinetics and pathways.

The synthesis of such hindered amines can be challenging. A potential synthetic route could involve the Mannich reaction, where an aldehyde (like isobutyraldehyde), an amine (ammonia in this case), and another aldehyde are condensed. google.com Subsequent reduction of the resulting imine would yield the target amine. The specific conditions, such as pH and temperature, would need to be carefully controlled to achieve the desired product. google.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Isobutyraldehyde |

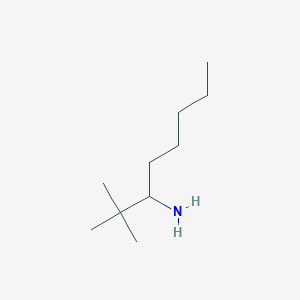

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyloctan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N/c1-5-6-7-8-9(11)10(2,3)4/h9H,5-8,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULCUGADHARAVOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2 Dimethyloctan 3 Amine and Its Derivatives

Established Synthetic Pathways to 2,2-Dimethyloctan-3-amine

Traditional methods for amine synthesis offer reliable, albeit sometimes multi-step, pathways to primary amines like this compound. These routes typically involve the transformation of carbonyl compounds or their derivatives.

The most direct established method is the reductive amination of a ketone. wikipedia.org This process involves the reaction of the precursor ketone, 2,2-dimethyloctan-3-one nih.gov, with ammonia (B1221849) to form an intermediate imine. wikipedia.org This imine is then reduced in situ to the target amine. The equilibrium between the ketone/ammonia and the imine/water can be shifted towards the product by removing water or using a suitable reducing agent that does not readily reduce the starting ketone. wikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation over catalysts like Raney Nickel. wikipedia.orglibretexts.org

Another classical approach involves rearrangement reactions of carboxylic acid derivatives. chemistrysteps.com These methods, such as the Hofmann and Curtius rearrangements, produce a primary amine with one fewer carbon atom than the starting material. wikipedia.orgwikipedia.org

The Hofmann rearrangement utilizes the corresponding primary amide, 3,3-dimethylnonanamide , which is treated with bromine and a strong base like sodium hydroxide. wikipedia.orgtcichemicals.com This process proceeds through an N-bromoamide and a key isocyanate intermediate, which is hydrolyzed to yield this compound and carbon dioxide. wikipedia.orgmasterorganicchemistry.com This method is particularly useful for synthesizing sterically hindered amines that might be difficult to access otherwise. hiralalpaulcollege.ac.in

The Curtius rearrangement offers a similar transformation starting from an acyl azide, such as 3,3-dimethylnonanoyl azide . rsc.orgorganic-chemistry.org This azide, typically generated from the corresponding acid chloride and sodium azide, undergoes thermal or photochemical decomposition to form the isocyanate intermediate, which is then hydrolyzed to the primary amine. libretexts.orgwikipedia.org The reaction proceeds with retention of configuration of the migrating group. lscollege.ac.in

Table 1: Comparison of Established Synthetic Pathways

| Method | Precursor | Key Reagents | Intermediate | Key Features |

|---|---|---|---|---|

| Reductive Amination | 2,2-Dimethyloctan-3-one | NH₃, NaBH₃CN or H₂/Catalyst | Imine | Direct, one-pot potential. wikipedia.org |

| Hofmann Rearrangement | 3,3-Dimethylnonanamide | Br₂, NaOH | Isocyanate | Carbon chain shortened by one C atom. wikipedia.org |

| Curtius Rearrangement | 3,3-Dimethylnonanoyl azide | Heat or UV light, H₂O | Isocyanate | Versatile, mild conditions possible. libretexts.orgrsc.org |

Novel and Advanced Approaches in this compound Synthesis

Modern organic synthesis provides advanced methodologies that can offer alternative and potentially more efficient routes to sterically hindered amines.

The Ritter reaction is a powerful method for forming N-alkyl amides, which can subsequently be hydrolyzed to amines. wikipedia.org The reaction involves the addition of a nitrile to a carbocation generated from an alcohol or alkene under strongly acidic conditions. wikipedia.orgchemistry-reaction.com For the synthesis of this compound, a plausible precursor would be 2,2-dimethyloctan-3-ol . In the presence of a strong acid, this secondary alcohol would generate a carbocation at the C3 position. This electrophile is then trapped by a nitrile, for example, acetonitrile , to form a nitrilium ion. Subsequent hydrolysis yields an N-acetylated amine, which can be further hydrolyzed to provide the final primary amine. chemistrysteps.comnrochemistry.com This method is particularly noted for its ability to create sterically congested C-N bonds. researchgate.net

Another advanced strategy involves the use of organometallic reagents with specifically activated imine derivatives. A highly diastereoselective approach to α-branched amines involves the addition of organometallic reagents to chiral N-sulfinyl imines. wiley-vch.de For instance, the synthesis could start from an imine derived from pivalaldehyde (2,2-dimethylpropanal) and a chiral sulfinamide, such as N-tert-butanesulfinamide . The addition of an n-pentyl nucleophile (e.g., from pentylmagnesium bromide or pentyllithium) to this imine would form the desired carbon skeleton. Subsequent removal of the chiral sulfinyl group under mild acidic conditions yields the chiral amine. wiley-vch.de

Table 2: Overview of Novel Synthetic Approaches

| Method | Plausible Precursors | Key Reagents | Intermediate | Key Features |

|---|---|---|---|---|

| Ritter Reaction | 2,2-Dimethyloctan-3-ol, Nitrile | Strong acid (e.g., H₂SO₄) | Nitrilium ion, N-alkyl amide | Forms sterically hindered C-N bonds. wikipedia.orgresearchgate.net |

| Organometallic Addition | N-sulfinyl imine of pivalaldehyde, n-pentyl organometallic | Organolithium or Grignard reagent | Metallated amine adduct | Allows for stereocontrol via chiral auxiliary. wiley-vch.de |

Stereoselective Synthesis of this compound Enantiomers

The carbon atom at position 3 in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The synthesis of a single enantiomer is crucial for many applications and can be achieved through several stereoselective strategies. ethz.ch

Asymmetric reductive amination is a direct approach to producing an enantiomerically enriched amine. This can be accomplished by hydrogenating a prochiral imine (or an in-situ generated imine) using a chiral catalyst. nih.gov Significant progress has been made in the asymmetric hydrogenation of sterically hindered imines using transition metal catalysts, such as those based on palladium, iridium, or rhodium, complexed with chiral phosphine (B1218219) ligands. nih.govrsc.org These catalytic systems can achieve high yields and excellent enantioselectivities (ee). nih.gov A more recent development in this area is the use of biocatalysts, specifically imine reductases (IREDs) , which are enzymes capable of reducing imines with high stereoselectivity, even for bulky substrates. bohrium.com

The use of a chiral auxiliary is another well-established method for controlling stereochemistry. ethz.ch As mentioned previously, N-tert-butanesulfinamide is a highly effective chiral auxiliary for amine synthesis. wiley-vch.de Condensation of enantiopure (R)- or (S)-tert-butanesulfinamide with a ketone or aldehyde forms a chiral N-sulfinyl imine. The sulfinyl group directs the nucleophilic addition of a carbanion to one face of the C=N double bond, leading to a high degree of diastereoselectivity. wiley-vch.demdpi.com The auxiliary can then be cleaved to give the desired enantiomer of the amine. wiley-vch.de

Finally, a classical method for obtaining enantiopure compounds is the resolution of a racemic mixture . This involves reacting the racemic this compound with a single enantiomer of a chiral acid (a resolving agent). This reaction forms a pair of diastereomeric salts, which have different physical properties and can be separated by methods like fractional crystallization. Once separated, the pure diastereomeric salt is treated with a base to liberate the desired single enantiomer of the amine. ethz.ch

Table 3: Comparison of Stereoselective Synthesis Strategies

| Strategy | Approach | Key Component | Outcome |

|---|---|---|---|

| Asymmetric Catalysis | Asymmetric Reductive Amination | Chiral metal catalyst or Imine Reductase (IRED) | Direct formation of one enantiomer. nih.govbohrium.com |

| Chiral Auxiliary | Diastereoselective Nucleophilic Addition | N-tert-butanesulfinamide | Controlled formation of a new stereocenter. wiley-vch.de |

| Resolution | Separation of Diastereomers | Racemic amine, Chiral acid | Separation of a pre-existing mixture of enantiomers. ethz.ch |

Catalytic Methods in the Formation of this compound

Catalysis is central to many modern and efficient methods for amine synthesis, offering milder reaction conditions, higher selectivity, and improved atom economy.

For reductive amination , a wide array of catalysts can be employed. Heterogeneous catalysts like Raney Nickel (Ni) and palladium on carbon (Pd/C) are widely used for the hydrogenation of imines under hydrogen pressure. wikipedia.orgorganic-chemistry.org Homogeneous catalysts, however, often provide superior performance for challenging substrates. Complexes of rhodium (Rh) and ruthenium (Ru) have been developed for the direct reductive amination of sterically hindered ketones. rsc.orgrsc.org These systems can utilize carbon monoxide as a deoxygenating agent, avoiding the need for an external hydrogen source. rsc.orgresearchgate.netIridium (Ir) -based catalysts, often paired with chiral ligands, are particularly effective in direct asymmetric reductive amination. wikipedia.orgrsc.org

Acid catalysis plays a crucial role in promoting reactions that involve imine or iminium ion intermediates. In reductive amination, both Brønsted acids (e.g., triflic acid, TfOH) and Lewis acids (e.g., titanium(IV) isopropoxide, Ti(OiPr)₄) are used to accelerate the condensation of the carbonyl compound and the amine to form the imine intermediate. rsc.orgsemanticscholar.org Strong Brønsted or Lewis acids are also essential for generating the carbocation intermediate in the Ritter reaction. chemistry-reaction.com

Biocatalysis represents a frontier in catalytic methods. Enzymes, such as the aforementioned imine reductases (IREDs), operate under mild aqueous conditions and can provide exceptionally high levels of stereo-, regio-, and chemoselectivity, making them a highly attractive and sustainable option for the synthesis of chiral amines. bohrium.com

Table 4: Summary of Catalytic Systems

| Reaction Type | Catalyst Class | Specific Examples | Function |

|---|---|---|---|

| Reductive Amination | Heterogeneous Metal | Raney Ni, Pd/C | Hydrogenation of imine. wikipedia.orgorganic-chemistry.org |

| Reductive Amination | Homogeneous Metal | RhCl₃, RuCl₃, [Ir(COD)Cl]₂ | Catalyzes C=N reduction; enables direct amination. rsc.orgrsc.orgrsc.org |

| Reductive Amination / Ritter Reaction | Acid Catalyst | TfOH, H₂SO₄, Ti(OiPr)₄ | Promotes imine/carbocation formation. chemistry-reaction.comrsc.orgsemanticscholar.org |

| Asymmetric Reductive Amination | Biocatalyst | Imine Reductase (IRED) | Stereoselective imine reduction. bohrium.com |

Reactivity Profiles and Mechanistic Investigations of 2,2 Dimethyloctan 3 Amine

Reactions Involving the Amine Functionality of 2,2-Dimethyloctan-3-amine

The amine group is the most reactive center of the molecule, participating in a variety of organic reactions typical for primary amines.

The lone pair of electrons on the nitrogen atom allows this compound to function as a nucleophile, donating its electrons to form new bonds with electrophilic atoms other than a proton. masterorganicchemistry.com In principle, it can participate in nucleophilic substitution and addition reactions.

However, the nucleophilicity of this compound is significantly influenced by its structure. The bulky 2,2-dimethyl group creates substantial steric hindrance around the nitrogen atom. This steric bulk impedes the amine's ability to approach and attack an electrophilic carbon center, a key step in reactions like the Sₙ2 pathway. masterorganicchemistry.comchemguide.co.uk Consequently, its rate of reaction as a nucleophile is expected to be considerably lower than that of primary amines with less steric congestion, such as n-octylamine or even 3-octylamine. While secondary amines are often more nucleophilic than primary amines due to the electron-donating nature of the additional alkyl group, a highly hindered primary amine like this compound may prove to be a weaker nucleophile than less hindered secondary amines. masterorganicchemistry.com

For instance, in a reaction with a primary alkyl halide like bromoethane, the amine would attack the electrophilic carbon, displacing the bromide ion. chemguide.co.uk However, the steric shield provided by the tert-butyl-like moiety would make the transition state more crowded and higher in energy, thus slowing the reaction.

Like other aliphatic amines, this compound acts as a weak base. The nitrogen lone pair can accept a proton from a Brønsted acid, forming a substituted ammonium (B1175870) salt. mnstate.edu The basicity of an amine is determined by the availability of this lone pair for protonation.

In contrast to nucleophilicity, basicity is generally less sensitive to steric hindrance because the electrophile is a small proton (H⁺). masterorganicchemistry.com The alkyl groups attached to the nitrogen atom are electron-donating (+I effect), which increases the electron density on the nitrogen, making the lone pair more available for bonding and thus increasing basicity compared to ammonia (B1221849). quora.com Therefore, this compound is expected to be a stronger base than ammonia. Its basicity is likely comparable to other primary alkylamines of similar molecular weight. The reaction with an acid, such as hydrochloric acid (HCl), results in complete protonation to form the corresponding 2,2-dimethyloctan-3-ammonium salt. mnstate.edu This reaction is reversible; the amine can be regenerated by treatment with a stronger base. mnstate.edu

Table 1: Comparison of Predicted Basicity of this compound with Other Amines (Note: Experimental pKa values for this compound are not readily available in the literature; the value is an estimation based on structurally similar primary amines.)

| Amine | Structure | Type | Conjugate Acid pKa (approx.) | Notes |

| Ammonia | NH₃ | - | 9.25 | Reference compound. |

| n-Butylamine | CH₃(CH₂)₃NH₂ | Primary | 10.60 | Simple, unhindered primary amine. |

| Diethylamine | (CH₃CH₂)₂NH | Secondary | 10.93 | Secondary amines are typically more basic than primary amines in the gas phase and often in solution. quora.com |

| This compound | C₅H₁₁CH(NH₂)C(CH₃)₃ | Primary | ~10.6 - 10.8 (Predicted) | Basicity is expected to be similar to other primary alkylamines, as it is less affected by steric hindrance than nucleophilicity. masterorganicchemistry.com |

| Triethylamine | (CH₃CH₂)₃N | Tertiary | 10.75 | Basicity in aqueous solution is affected by both inductive effects and solvation. |

The primary amine functionality of this compound allows for a range of derivatization reactions, which are useful for synthesizing new compounds or for chemical analysis.

Acylation: It can react with acylating agents such as acyl chlorides or acid anhydrides to form N-substituted amides. For example, reaction with acetyl chloride in the presence of a base (to neutralize the HCl byproduct) would yield N-(2,2-dimethyloctan-3-yl)acetamide. This reaction is generally efficient for primary amines. mnstate.edu

Reaction with Aldehydes and Ketones: As a primary amine, it can undergo nucleophilic addition to the carbonyl group of aldehydes and ketones to form an unstable carbinolamine intermediate. This intermediate readily dehydrates to yield a stable imine (or Schiff base). mnstate.edugoogle.com The formation of the imine is often reversible and can be driven to completion by removing water from the reaction mixture.

Alkylation: Reaction with alkyl halides can produce secondary and tertiary amines, and ultimately a quaternary ammonium salt. chemguide.co.uk However, these reactions are often difficult to control and tend to result in a mixture of products (polyalkylation). mnstate.edu The steric hindrance in this compound might disfavor multiple alkylations, potentially allowing for the isolation of the mono-alkylated secondary amine under carefully controlled conditions.

Derivatization for Analysis: For analytical purposes, such as quantification by High-Performance Liquid Chromatography (HPLC), amines are often derivatized with fluorescent tags. Reagents like 4-chloro-7-nitrobenzofurazane (NBD-Cl) or dansyl chloride react with primary amines to produce highly fluorescent derivatives that can be detected with high sensitivity. mdpi.com

Table 2: Potential Derivatization Reactions of this compound

| Reagent Type | Example Reagent | Product Class | General Reaction |

| Acyl Halide | Acetyl Chloride (CH₃COCl) | Amide | R-NH₂ + CH₃COCl → R-NH-C(=O)CH₃ + HCl |

| Aldehyde | Benzaldehyde (C₆H₅CHO) | Imine (Schiff Base) | R-NH₂ + C₆H₅CHO ⇌ R-N=CHC₆H₅ + H₂O |

| Alkyl Halide | Methyl Iodide (CH₃I) | Secondary/Tertiary Amine, Quaternary Salt | R-NH₂ + CH₃I → R-NHCH₃ + HI (and further products) |

| Fluorescent Tag | Dansyl Chloride | Sulfonamide | R-NH₂ + Dansyl-Cl → R-NH-SO₂-Dansyl + HCl |

Reactions of the Alkyl Chain of this compound

The alkyl portion of this compound, consisting of a saturated hydrocarbon chain, is generally unreactive under typical organic synthesis conditions. upertis.ac.id The C-C and C-H single bonds are strong and non-polar, making them resistant to attack by most nucleophiles and electrophiles.

Reactions involving the alkyl chain, such as free-radical halogenation, would require harsh conditions (e.g., UV light or high temperatures). Such reactions are typically non-selective and would likely lead to a complex mixture of products, with halogenation occurring at various positions along the octyl chain. For all practical purposes in solution-phase organic chemistry, the reactivity of the molecule is dominated by the amine functional group.

Elucidation of Reaction Mechanisms Involving this compound

While no specific mechanistic studies for this compound are available, its reaction mechanisms can be confidently predicted based on well-established principles of organic chemistry for sterically hindered primary amines.

As a Nucleophile (e.g., Alkylation): When reacting with a primary alkyl halide, the mechanism would be a bimolecular nucleophilic substitution (Sₙ2). chemguide.co.uk The reaction involves a single step where the amine's lone pair attacks the electrophilic carbon, and the leaving group departs simultaneously. The transition state would involve a pentacoordinate carbon atom. The significant steric bulk of the 2,2-dimethyl group would raise the energy of this transition state, leading to a slow reaction rate compared to less hindered amines. masterorganicchemistry.com

Imine Formation: The reaction with an aldehyde or ketone proceeds via a nucleophilic addition-elimination mechanism. mnstate.edu

Nucleophilic Attack: The amine nitrogen attacks the electrophilic carbonyl carbon, forming a zwitterionic intermediate.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, yielding a neutral carbinolamine intermediate.

Protonation of Hydroxyl: Under acidic catalysis, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (H₂O).

Elimination: The lone pair on the nitrogen helps to expel the water molecule, forming a protonated imine (an iminium ion).

Deprotonation: A base (such as another amine molecule or the solvent) removes the final proton from the nitrogen to give the neutral imine product.

As a Base (Protonation): In the presence of an acid, this compound undergoes a simple Brønsted-Lowry acid-base reaction. The lone pair on the nitrogen atom abstracts a proton from the acid in a rapid and reversible step to form the 2,2-dimethyloctan-3-ammonium ion. mnstate.edu

Applications of 2,2 Dimethyloctan 3 Amine in Advanced Organic Synthesis

Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

There is currently no available research in the public domain that documents the use of 2,2-Dimethyloctan-3-amine as a chiral auxiliary or as a ligand in asymmetric catalysis. Chiral amines are a well-established class of compounds used to induce stereoselectivity in a wide array of chemical transformations. tcichemicals.com They can be employed to introduce chirality, often with high efficiency. tcichemicals.com However, the specific efficacy and applicability of this compound for these purposes have not been reported. The steric bulk provided by the tert-butyl group adjacent to the amine could theoretically influence the stereochemical outcome of reactions, a desirable feature in a chiral auxiliary. Yet, without experimental data, its potential remains purely speculative.

Utilization as a Synthetic Building Block for Complex Architectures

Contributions to Stereocontrolled Transformations

Consistent with the lack of information in the aforementioned areas, there are no published reports on the contributions of this compound to stereocontrolled transformations. The ability to control the three-dimensional arrangement of atoms is a cornerstone of modern organic synthesis, with significant implications for the properties and functions of molecules. researchgate.net Chiral molecules and catalysts are pivotal in achieving this control. tcichemicals.comresearchgate.net While the inherent chirality of this compound suggests it could play a role in such transformations, there is no scientific evidence to support this at present.

Computational and Theoretical Studies on 2,2 Dimethyloctan 3 Amine

Conformational Analysis and Stereochemical Modeling of 2,2-Dimethyloctan-3-amine

The conformational landscape of this compound is primarily dictated by the steric hindrance imposed by the bulky tert-butyl group at the C2 position and the flexible n-pentyl chain attached to the chiral center at C3. Conformational analysis, a critical tool in understanding molecular stability and reactivity, allows for the exploration of various spatial arrangements (rotamers) arising from rotation about single bonds. lumenlearning.com

For this compound, the most significant rotational barriers would be associated with the C2-C3 bond due to the presence of the voluminous tert-butyl group. It is anticipated that staggered conformations, which minimize torsional strain, would be the most stable. lumenlearning.com However, gauche interactions between the large substituents will introduce steric strain, leading to a complex potential energy surface.

Stereochemical modeling of the (R)- and (S)-enantiomers of this compound would reveal that they have identical conformational preferences in an achiral environment, with mirror-image geometries and equal energies.

A hypothetical relative energy profile for the conformers resulting from rotation around the C2-C3 bond is presented below. The energies are illustrative and based on general principles of steric hindrance. lumenlearning.com

Hypothetical Relative Energies of this compound Conformers

| Dihedral Angle (H-C2-C3-N) | Conformation | Relative Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| 60° | Gauche | 0 | Most stable, minimizes steric clash |

| 180° | Anti | 1.5 | Increased interaction between amine and t-butyl |

| -60° | Gauche | 0.2 | Minor steric interaction with pentyl chain |

| 0° | Eclipsed | 5.0 | High torsional and steric strain |

| 120° | Eclipsed | 6.5 | Severe steric clash between t-butyl and amine |

| -120° | Eclipsed | 6.0 | Significant steric strain |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. nih.govresearchgate.net For this compound, these calculations would provide insights into properties like charge distribution, frontier molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential.

The nitrogen atom of the amine group is the primary site of basicity and nucleophilicity. The electronic properties of this nitrogen are significantly influenced by the surrounding alkyl groups. The electron-donating nature of the alkyl groups increases the electron density on the nitrogen atom, enhancing its basicity. However, the significant steric hindrance from the adjacent tert-butyl group would be expected to temper its nucleophilic reactivity. nih.govresearchgate.net

Quantum chemical calculations on analogous sterically hindered amines have shown that the energy of the Highest Occupied Molecular Orbital (HOMO) is a key indicator of nucleophilicity, while the charge on the nitrogen atom correlates with basicity. nipponsteel.com For this compound, the HOMO would be localized primarily on the nitrogen lone pair. The LUMO (Lowest Unoccupied Molecular Orbital) would likely be distributed over the antibonding orbitals of the C-H and C-N bonds. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. acs.org

A table of hypothetical calculated electronic properties for this compound, based on typical values for sterically hindered amines, is provided below. nih.govnipponsteel.com

Hypothetical Electronic Properties of this compound (DFT B3LYP/6-31G*)

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Relates to ionization potential and nucleophilicity |

| LUMO Energy | 2.5 eV | Relates to electron affinity and electrophilicity |

| HOMO-LUMO Gap | 8.7 eV | Indicator of chemical stability |

| Mulliken Charge on N | -0.45 e | Correlates with basicity |

| Dipole Moment | 1.3 D | Indicates overall molecular polarity |

Predictive Modeling of Reaction Pathways Involving this compound

Predictive modeling of reaction pathways can be achieved through various computational methods, including the exploration of potential energy surfaces and the use of machine learning models based on quantitative structure-property relationships (QSPR). acs.orgmdpi.com For this compound, such models could predict the outcomes of various reactions, such as N-dealkylation, oxidation, or reactions with electrophiles.

The reaction pathways of amines are heavily influenced by their structural and electronic properties. tu-darmstadt.de For this compound, the steric bulk around the nitrogen atom would be a dominant factor. For instance, in reactions like N-alkylation, the significant steric hindrance would likely disfavor an SN2 mechanism at the nitrogen atom.

Predictive models for amine reactivity often utilize molecular descriptors that quantify various aspects of the molecule's structure and electronics. mdpi.comnih.gov For this compound, key descriptors in a predictive model for a given reaction would likely include:

Steric Descriptors: Parameters that quantify the bulkiness around the nitrogen atom, such as Taft's steric parameter (Es) or more sophisticated 3D descriptors.

Electronic Descriptors: Calculated properties like the charge on the nitrogen atom, HOMO/LUMO energies, and dipole moment.

Topological Descriptors: Indices that describe the connectivity and branching of the carbon skeleton.

Hydrophobicity Descriptors: Values like the logarithm of the octanol-water partition coefficient (logP), which can be important for reactions in biphasic systems. PubChem provides a predicted XlogP value of 3.4 for this compound. uni.lu

A hypothetical QSPR model for predicting the rate of a reaction at the amine nitrogen might take the following general form:

log(k) = c0 + c1(HOMO Energy) + c2(Charge on N) + c3*(Steric Parameter) + ...

Where k is the reaction rate constant, and c0, c1, c2, c3 are coefficients determined from a training set of amines with known reactivities. acs.org

Advanced Analytical Methodologies in Research on 2,2 Dimethyloctan 3 Amine

Advanced Spectroscopic Techniques for Mechanistic Insights (e.g., in-situ NMR, high-resolution MS for intermediates)

To understand the reactive nature of 2,2-Dimethyloctan-3-amine, researchers can employ powerful spectroscopic tools capable of monitoring reactions in real-time and identifying transient species.

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for identifying reaction intermediates. In the context of reactions involving amines, HRMS provides exact mass measurements, which allow for the determination of elemental compositions of short-lived intermediates and products. google.comrsc.org Techniques like Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers can detect and characterize species directly from a reaction mixture. rsc.org For instance, in studying the synthesis or degradation of this compound, HRMS could identify proposed intermediates, such as protonated molecules, adducts, or initial products of oxidation. The predicted collision cross-section (CCS) values and mass-to-charge ratios (m/z) for various adducts of this compound, which are crucial for its identification via mass spectrometry, have been calculated using computational methods. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 158.19032 | 142.2 |

| [M+Na]⁺ | 180.17226 | 147.2 |

| [M-H]⁻ | 156.17576 | 141.6 |

| [M+K]⁺ | 196.14620 | 146.5 |

| [M+HCOO]⁻ | 202.18124 | 162.5 |

Data sourced from computational predictions. uni.lu

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy offers a non-invasive method to monitor reaction progress in real time. By acquiring NMR spectra at various intervals during a reaction, it is possible to track the consumption of reactants, the formation of products, and the appearance and disappearance of intermediates. researchgate.net This provides invaluable kinetic data and structural information about the species present in the reaction vessel without the need for quenching or sample workup. For reactions involving amines, such as acylation or alkylation, in-situ NMR can elucidate reaction pathways and mechanisms. researchgate.netresearchgate.net For example, monitoring the chemical shifts and signal integrations of protons near the amine group in this compound would provide direct evidence of its conversion to a product.

Chromatographic Separation and Characterization of Isomers and Reaction Products

Chromatography is essential for isolating this compound from starting materials, byproducts, and, crucially, its stereoisomers.

Given that this compound possesses a chiral center at the C3 position, separating its enantiomers is a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for resolving enantiomers. However, an alternative and powerful approach is the diastereomer method. tcichemicals.com This involves derivatizing the chiral amine with a chiral labeling reagent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated using standard, achiral reversed-phase HPLC columns. tcichemicals.com The choice of chiral labeling reagent is critical for achieving effective separation.

Research on the separation of other chiral molecules has demonstrated that reagents can be designed to induce a specific conformation in the resulting diastereomers, enhancing the separation potential even when chiral centers are distant. tcichemicals.com For example, chiral amines can be derivatized and their diastereomers separated and quantified.

Table 2: Illustrative HPLC Separation of Diastereomeric Amine Derivatives

| Compound | Mobile Phase | Column | Retention Time (min) - Diastereomer 1 | Retention Time (min) - Diastereomer 2 |

|---|---|---|---|---|

| (R/S)-2-Heptylamine derivative | Acetonitrile/Water | C18 Reversed-Phase | 15.2 | 16.5 |

| Chiral branched alcohol derivative | Acetonitrile/Water | C18 Reversed-Phase | 21.8 | 23.1 |

This table is illustrative, based on separation principles for chiral amines and alcohols derivatized with a labeling agent, demonstrating typical separation achieved by reversed-phase HPLC. tcichemicals.com

Gas Chromatography (GC) is also a vital tool for analyzing the products of reactions involving amines. Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can separate volatile components of a reaction mixture and provide quantitative information about product distribution and purity. rsc.orgscispace.com For instance, in a synthesis reaction producing this compound, GC-MS could be used to identify any isomeric byproducts, unreacted starting materials, or products from side reactions, by comparing their retention times and mass spectra to known standards or library data. rsc.orgscispace.com

Q & A

Basic: What synthetic methodologies are optimal for preparing 2,2-dimethyloctan-3-amine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of branched aliphatic amines like this compound typically employs reductive amination or alkylation of primary amines. For example:

- Reductive Amination : Reacting 2,2-dimethyloctan-3-one with ammonia or a primary amine under hydrogenation conditions (e.g., H₂/Pd-C or NaBH₃CN) .

- Alkylation : Using 2-bromo-2-methyloctane with ammonia in a sealed tube at elevated temperatures (80–120°C) to favor mono-alkylation .

Optimization Tips :- Monitor reaction progress via TLC or GC-MS to minimize over-alkylation.

- Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of ammonia.

- For reductive amination, adjust pH to ~6–7 to balance reactivity and stability of intermediates .

Basic: How can researchers reliably characterize this compound’s structure and purity?

Methodological Answer:

- Spectroscopic Techniques :

- Chromatography : HPLC with UV/RI detection to assess purity (>95% recommended for biological assays) .

- X-ray Crystallography : For crystalline derivatives (e.g., hydrochloride salts), resolve 3D conformation to validate steric effects .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability : Degrades above 150°C; store at 2–8°C in inert atmospheres (N₂/Ar) to prevent oxidation .

- Light Sensitivity : Protect from UV exposure using amber glassware.

- pH-Dependent Stability : Protonated forms (e.g., hydrochloride salts) are more stable in aqueous solutions (pH 3–5) .

Validation : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic LC-MS analysis to detect decomposition products .

Basic: How can preliminary biological activity screening be designed for this compound?

Methodological Answer:

- Target Selection : Prioritize assays based on structural analogs (e.g., tertiary amines in neurotransmitter analogs) .

- In Vitro Models :

- Receptor binding assays (e.g., GPCRs) using radiolabeled ligands.

- Cytotoxicity screening (IC₅₀) in HEK293 or HepG2 cells .

- Controls : Include positive controls (e.g., known amine-based inhibitors) and vehicle-only groups.

Advanced: What mechanistic insights exist for the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- Steric Effects : The geminal dimethyl group hinders SN2 pathways, favoring SN1 or elimination under acidic conditions .

- Kinetic Studies : Use isotopic labeling (e.g., ¹⁵N-amine) to track regioselectivity in alkylation reactions .

- Computational Modeling : DFT calculations (e.g., Gaussian) to map transition states and predict reaction pathways .

Advanced: How can computational models predict the compound’s interactions with biological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model binding to enzymes (e.g., monoamine oxidases) .

- MD Simulations : Analyze conformational flexibility in lipid bilayers (e.g., GROMACS) to assess membrane permeability .

- QSAR : Coramine substituent effects (e.g., logP, polar surface area) with activity data from analogs .

Advanced: How should researchers address contradictions in reported synthetic yields or bioactivity data?

Methodological Answer:

- Systematic Replication : Repeat experiments under identical conditions (solvent, temperature, catalyst batch) .

- Data Triangulation : Cross-validate results using orthogonal techniques (e.g., NMR for purity vs. HPLC).

- Meta-Analysis : Compare datasets across studies to identify outliers (e.g., Grubbs’ test for statistical significance) .

Advanced: What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Catalyst Optimization : Use chiral ligands (e.g., BINAP) in asymmetric hydrogenation to retain stereochemistry .

- Purification : Employ simulated moving bed (SMB) chromatography for large-scale enantiomer separation .

- Process Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of chiral intermediates .

Advanced: What environmental and safety considerations are critical for handling this amine?

Methodological Answer:

- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact; LD₅₀ data for risk assessment .

- Waste Management : Neutralize amine residues with acetic acid before disposal; avoid release into aquatic systems .

- Regulatory Compliance : Adhere to REACH and OSHA guidelines for amine handling and storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.